Oral Bioavailability Enables Sustained Proteasome Inhibition Not Achievable with IV-Only Inhibitors
Ixazomib citrate delivers an oral bioavailability of 58% in humans, enabling twice-weekly oral dosing that achieves sustained proteasome inhibition without the requirement for intravenous or subcutaneous administration [1]. In contrast, bortezomib has negligible oral bioavailability (estimated <1%), necessitating intravenous or subcutaneous injection, while carfilzomib is administered exclusively via intravenous infusion [2]. This pharmacokinetic differentiation directly impacts dosing schedules: ixazomib is administered orally on days 1, 8, and 15 of a 28-day cycle, whereas bortezomib requires weekly or twice-weekly clinic visits for injection, and carfilzomib requires twice-weekly intravenous infusions over 30 minutes [3].
| Evidence Dimension | Oral bioavailability (human) |
|---|---|
| Target Compound Data | 58% |
| Comparator Or Baseline | Bortezomib: <1% (negligible oral bioavailability); Carfilzomib: 0% (IV only) |
| Quantified Difference | ≥58 percentage points absolute difference in oral bioavailability |
| Conditions | Human pharmacokinetic studies; ixazomib citrate 4 mg oral capsule; data from phase I/II clinical trials |
Why This Matters
Procurement of ixazomib citrate for research enables oral dosing protocols that mimic clinical maintenance therapy, whereas bortezomib and carfilzomib cannot be used to model oral proteasome inhibition regimens.
- [1] Salvini M, Bonello F, Bringhen S, et al. Pharmacokinetic drug evaluation of ixazomib citrate for the treatment of multiple myeloma. Expert Opin Drug Metab Toxicol. 2018;14(1):91-99. doi:10.1080/17425255.2018.1417388 View Source
- [2] Gupta N, Hanley MJ, Venkatakrishnan K, et al. Pharmacokinetics of ixazomib, an oral proteasome inhibitor, in solid tumour patients with moderate or severe hepatic impairment. Br J Clin Pharmacol. 2016;82(3):728-738. doi:10.1111/bcp.13005 View Source
- [3] Moreau P, Masszi T, Grzasko N, et al. Oral ixazomib, lenalidomide, and dexamethasone for multiple myeloma. N Engl J Med. 2016;374(17):1621-1634. doi:10.1056/NEJMoa1516282 View Source
